m-PEG5-acid

Beschreibung

Eigenschaften

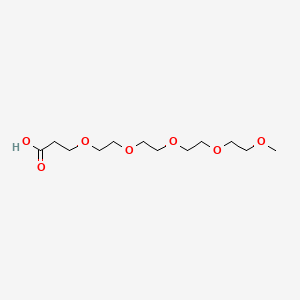

IUPAC Name |

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTNUZHOERZAMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278320 |

Source

|

| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81836-43-3 |

Source

|

| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81836-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

m-PEG5-acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

m-PEG5-acid, also known as methoxy(pentaethylene glycol) propionic acid, is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical component in modern bioconjugation and drug development.[1][2] Its unique properties, including high water solubility, biocompatibility, and a precisely defined chain length, make it an ideal linker for a variety of applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed experimental protocols for its application, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a hydrophilic molecule characterized by a terminal methoxy group and a carboxylic acid functional group, separated by a five-unit ethylene glycol chain.[4] This structure imparts excellent solubility in a range of aqueous and organic solvents.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C12H24O7 | |

| Molecular Weight | 280.31 g/mol | |

| CAS Number | 81836-43-3 | |

| Appearance | Colorless to light yellow oil/liquid | |

| Purity | Typically ≥95% or ≥98% |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble | |

| Dimethyl sulfoxide (DMSO) | Soluble (e.g., 80-100 mg/mL) | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Synthesis of this compound

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

-

Tetraethylene glycol monomethyl ether

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl 3-bromopropionate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours to ensure complete formation of the alkoxide.

-

Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C. Add ethyl 3-bromopropionate (1.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester of this compound.

-

Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water (1:1). Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

-

Acidification and Purification: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Representative Analytical Data for this compound

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.65-3.55 (m, 20H, O-CH₂-CH₂-O), 3.38 (s, 3H, O-CH₃), 2.62 (t, J=6.0 Hz, 2H, -CH₂-COOH) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 175.5 (C=O), 71.9, 70.6, 70.5, 70.3, 69.0, 59.0 (PEG and methoxy carbons), 34.9 (-CH₂-COOH) |

| ESI-MS | Calculated for C₁₂H₂₄O₇ [M+Na]⁺: 303.14, Found: 303.14 |

Applications in PROTAC Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as this compound, plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. A PROTAC hijacks this system to selectively degrade a protein of interest (POI).

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process, starting with the coupling of the linker to either the E3 ligase ligand or the target protein ligand.

References

An In-depth Technical Guide to m-PEG5-acid: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-acid, or methoxy-polyethylene glycol-acid with five ethylene glycol units, is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure, featuring a terminal methoxy group and a carboxylic acid, provides a unique combination of hydrophilicity, biocompatibility, and reactivity. The polyethylene glycol (PEG) chain enhances the solubility and in vivo circulation time of conjugated molecules, while the carboxylic acid allows for covalent attachment to amine-containing biomolecules such as proteins, peptides, and antibodies. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its role in key applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in solution and for designing effective bioconjugation strategies.

| Property | Value | References |

| Chemical Formula | C12H24O7 | [1] |

| Molecular Weight | 280.31 g/mol | [2] |

| CAS Number | 81836-43-3 | [1] |

| Appearance | Colorless to light yellow oil or liquid | [2][3] |

| Solubility | Soluble in water, DMSO, DMF, DCM (Dichloromethane), and Chloroform. | |

| Quantitative Solubility in DMSO | ≥ 100 mg/mL (356.75 mM) | |

| Purity | Typically ≥95% | |

| Storage Conditions | Store at -20°C, desiccated. |

Reactivity and Mechanism of Action

The primary utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acid group. This group can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The addition of NHS stabilizes the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC. This stabilization prevents hydrolysis of the intermediate in aqueous solutions and enhances the efficiency of the subsequent reaction with the amine.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to an amine-containing biomolecule and the subsequent purification of the conjugate.

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is recommended to minimize self-conjugation of proteins or other molecules that contain both carboxyl and amine groups.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Amine-containing protein

-

Desalting columns

Procedure:

Step 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

-

Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

-

For sensitive applications, remove excess EDC and NHS from the activated this compound solution using a desalting column equilibrated with Coupling Buffer.

-

Dissolve the amine-containing protein in Coupling Buffer.

-

Add the activated this compound solution to the protein solution. The optimal molar ratio of activated linker to protein should be determined empirically but a starting point of 10-20 fold molar excess of the linker is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

-

Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Purification of PEGylated Peptides by Reverse-Phase HPLC (RP-HPLC)

Materials:

-

Crude PEGylated peptide mixture

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

C18 RP-HPLC column

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.

-

Inject the sample onto the column.

-

Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds).

-

Collect fractions corresponding to the desired conjugate peak.

-

Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Pool the pure fractions and lyophilize to obtain the purified conjugate.

Applications in Drug Development: The Role in PROTACs

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a common building block, is critical for its efficacy. The PEG linker increases the water solubility of the PROTAC molecule and its flexibility can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly its hydrophilicity and the reactivity of its carboxylic acid terminus, make it an ideal linker for the PEGylation of biomolecules. The ability to enhance solubility, improve in vivo stability, and facilitate the construction of complex therapeutic modalities like PROTACs underscores the importance of this compound in modern drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in a variety of bioconjugation strategies.

References

An In-depth Technical Guide to m-PEG5-acid: Structure, Properties, and Applications

Introduction

Methoxy-poly(ethylene glycol)5-acid, commonly abbreviated as m-PEG5-acid, is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It features a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units, providing hydrophilicity, and a terminal carboxylic acid group for conjugation. This unique structure allows for the covalent attachment of the PEG moiety to various biomolecules, enhancing their solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its chemical structure, molecular weight, key physicochemical properties, and detailed protocols for its application in bioconjugation.

Physicochemical Properties of this compound

The structural and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation and drug delivery systems.

| Property | Value | Citation(s) |

| Chemical Structure | CH₃O(CH₂CH₂O)₅CH₂COOH | [1] |

| Molecular Formula | C₁₂H₂₄O₇ | [1][2][3][4] |

| Molecular Weight | 280.31 g/mol | |

| CAS Number | 81836-43-3 | |

| Appearance | Colorless to light yellow oil or liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, DMSO, DMF, DCM, and THF | |

| Storage Conditions | Store at -20°C for long-term stability | |

| IUPAC Name | 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

Applications in Bioconjugation and Drug Development

The hydrophilic nature of the PEG chain in this compound is instrumental in increasing the aqueous solubility of conjugated molecules. This property is particularly beneficial for hydrophobic drugs or peptides, improving their bioavailability. The terminal carboxylic acid provides a reactive handle for covalent linkage to primary amine groups present in proteins, peptides, and other therapeutic agents. This reaction typically proceeds via the formation of a stable amide bond.

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase ligand in a PROTAC molecule.

Experimental Protocols for Amide Bond Formation

The conjugation of this compound to an amine-containing molecule is most commonly achieved through the activation of its carboxylic acid group. Two widely used methods for this activation and subsequent amide bond formation are detailed below.

EDC/NHS Coupling Protocol

This method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester of the this compound, which then readily reacts with a primary amine.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

-

Anhydrous DMF or DMSO (optional, for dissolving reagents)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and NHS in either the Activation Buffer or anhydrous DMF/DMSO.

-

Add a 2 to 5-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to the Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer.

-

Immediately add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the activated PEG is often used.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the resulting PEG-conjugate using appropriate chromatography techniques, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

-

HATU Coupling Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often results in faster reaction times and higher yields compared to EDC/NHS.

Materials:

-

This compound

-

HATU

-

Amine-containing molecule

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Tertiary amine base (e.g., DIPEA, TEA)

Procedure:

-

Reaction Setup:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in the anhydrous solvent.

-

Add the tertiary amine base (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

-

-

Conjugation:

-

Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques like LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

Purify the crude product using column chromatography or other suitable methods to isolate the desired conjugate.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to an amine-containing molecule using the EDC/NHS coupling method.

Caption: Workflow for this compound conjugation via EDC/NHS coupling.

References

An In-depth Technical Guide to the Synthesis of m-PEG5-acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis of methoxy-pentaethylene glycol-acid (m-PEG5-acid), a crucial bifunctional linker molecule. Its application is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer connecting a target protein ligand and an E3 ubiquitin ligase ligand.[1][2][3] This guide details the synthetic routes, experimental protocols, and characterization data for this compound, aimed at researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound, with the chemical formula C12H24O7 and a molecular weight of approximately 280.31 g/mol , is a monodisperse polyethylene glycol (PEG) derivative.[2] It features a terminal methoxy group, rendering one end chemically inert, and a terminal carboxylic acid group on the other end. This carboxylic acid moiety allows for covalent conjugation to other molecules, typically through the formation of a stable amide bond with primary or secondary amines, often facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (HATU).[4] The hydrophilic nature of the five ethylene glycol repeating units enhances the solubility and bioavailability of the resulting conjugates, a critical attribute for therapeutic molecules like PROTACs.

Synthetic Routes and Mechanisms

The synthesis of this compound can be broadly approached through a two-stage process: the initial construction of the monomethyl-pentaethylene glycol (m-PEG5-OH) backbone, followed by the oxidation of the terminal hydroxyl group to a carboxylic acid.

Synthesis of Monomethyl-pentaethylene Glycol (m-PEG5-OH)

The Williamson ether synthesis is a classical and versatile method for the preparation of ethers and is well-suited for the stepwise construction of the PEG chain. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. To achieve a monodisperse PEG chain of a specific length, a stepwise approach is often employed, starting from a smaller PEG unit.

A common starting material is tetraethylene glycol. The synthesis proceeds by first protecting one of the terminal hydroxyl groups, then activating the other for reaction with another PEG unit or an appropriate building block. A patent describes a method for preparing polyethylene glycol monomethyl ethers by reacting an initial initiator, such as diethylene glycol methyl ether, with ethylene oxide in the presence of a catalyst like sodium methoxide or potassium hydroxide.

Oxidation of m-PEG5-OH to this compound

Once the m-PEG5-OH intermediate is obtained, the terminal primary alcohol is oxidized to a carboxylic acid. Several oxidation methods are available, with the choice depending on the desired yield, purity, and scalability.

A robust and widely used method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl). This method is known for its high selectivity for primary alcohols and mild reaction conditions. A patent for a related compound describes the oxidation of a protected amino-PEG alcohol derivative using TEMPO to yield the corresponding carboxylic acid. Another patent details the oxidation of a nitrile precursor using an oxidant like sodium hypochlorite to form the carboxylic acid.

An alternative approach involves the use of stronger oxidizing agents, such as those based on chromium (e.g., Jones reagent). However, these methods often require harsher conditions and can lead to side products, necessitating more rigorous purification.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar PEG-acid derivatives and represent a plausible route for the synthesis of this compound.

Protocol 1: Synthesis of Monomethyl-pentaethylene Glycol (m-PEG5-OH)

Materials:

-

Diethylene glycol monomethyl ether

-

2-(2-Chloroethoxy)ethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Sodium chloride (brine)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of diethylene glycol monomethyl ether (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq) in anhydrous THF dropwise.

-

The reaction mixture is then stirred at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

-

The pH is adjusted to ~7 with 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford pure monomethyl-pentaethylene glycol.

Protocol 2: Oxidation of m-PEG5-OH to this compound

Materials:

-

Monomethyl-pentaethylene glycol (m-PEG5-OH)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium bromide

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Hydrochloric acid (1 M)

-

Sodium chloride (brine)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve m-PEG5-OH (1.0 eq) in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

-

Add sodium bromide (0.1 eq) and TEMPO (0.01 eq) to the vigorously stirred mixture.

-

Cool the mixture to 0 °C and add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

The reaction is stirred at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers and wash with brine.

-

Acidify the combined organic layers with 1 M HCl to a pH of ~2-3.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H24O7 | |

| Molecular Weight | 280.31 g/mol | |

| CAS Number | 81836-43-3 | |

| Appearance | Light yellow to light brown liquid | |

| Density | 1.107±0.06 g/cm³ | |

| Solubility | DMSO: 100 mg/mL (356.75 mM) |

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the methoxy group (~3.3 ppm), the ethylene glycol protons (multiplets between 3.5-3.8 ppm), and the methylene protons adjacent to the carboxylic acid (~4.1 ppm). |

| ¹³C NMR | Peaks for the methoxy carbon, the repeating ethylene glycol carbons, and the carboxyl carbon. |

| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight. |

| Purity (HPLC) | >95% |

Visualization of Synthesis and Application

Experimental Workflow for the Synthesis of this compound

Caption: A schematic overview of the two-step synthesis of this compound.

Role of this compound in PROTAC-mediated Protein Degradation

Caption: The mechanism of action of a PROTAC utilizing an this compound linker.

Conclusion

The synthesis of this compound is a critical process for the advancement of targeted protein degradation and other bioconjugation applications. This guide has outlined the primary synthetic strategies, provided detailed experimental protocols, and presented key data for this important linker molecule. The provided visualizations offer a clear understanding of both the synthetic workflow and the biological application of this compound. For researchers in this field, a thorough understanding of the synthesis and properties of such linkers is paramount for the successful design and development of novel therapeutics.

References

The Core Function of m-PEG5-acid as a Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the role of the linker molecule is paramount. It is the critical bridge that connects disparate molecular entities, profoundly influencing the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools. This guide focuses on a specific, discrete PEG linker, m-PEG5-acid, providing a comprehensive technical overview of its functions, applications, and the methodologies for its use.

This compound is a hydrophilic linker characterized by a methoxy-terminated chain of five ethylene glycol units and a terminal carboxylic acid. This defined structure offers precision in bioconjugation, a feature highly sought after in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface modification of nanoparticles. The carboxylic acid group provides a versatile handle for covalent attachment to amine-containing molecules, forming a stable amide bond.

This document will delve into the core functionalities of the this compound linker, present quantitative data on the impact of PEGylation, provide detailed experimental protocols for its application, and visualize the associated biological pathways and experimental workflows.

Core Functions and Applications of the this compound Linker

The this compound linker imparts several beneficial properties to bioconjugates, primarily stemming from the hydrophilic and flexible nature of the polyethylene glycol chain.

1. Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic. Conjugation of these molecules to an antibody can lead to aggregation, compromising the stability and therapeutic efficacy of the ADC. The hydrophilic PEG chain of the this compound linker helps to counteract the hydrophobicity of the payload, thereby improving the solubility of the entire conjugate and preventing aggregation.[1] This allows for the potential of higher drug-to-antibody ratios (DARs) without sacrificing the desirable physicochemical properties of the ADC.[2]

2. Improved Pharmacokinetics: The presence of a PEG linker can significantly alter the pharmacokinetic (PK) profile of a bioconjugate.[3] While long PEG chains are well-known to dramatically increase circulation half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation, even short PEG linkers like this compound can have a notable impact.[1][4] They can increase the hydrodynamic size of the molecule, contributing to a more favorable PK profile compared to non-PEGylated counterparts. However, it has also been observed that short PEG linkers can, in some contexts, lead to faster clearance from the blood while maintaining tumor uptake, which can be advantageous for imaging applications.

3. Spacer Arm Functionality: The five-unit PEG chain acts as a flexible spacer arm, separating the conjugated molecules. This spatial separation can be critical for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload (e.g., a small molecule drug). By mitigating steric hindrance, the linker ensures that the antibody can still efficiently bind to its target antigen and that the payload can effectively interact with its intracellular target upon release.

4. Versatile Conjugation Chemistry: The terminal carboxylic acid of this compound is a versatile functional group for bioconjugation. It can be readily activated to react with primary amines on proteins (such as lysine residues), peptides, or other molecules to form a stable amide bond. This is a well-established and robust conjugation strategy in biopharmaceutical development.

Key Applications:

-

Antibody-Drug Conjugates (ADCs): this compound is used to attach cytotoxic drugs to monoclonal antibodies. The linker's properties can enhance the ADC's stability, solubility, and pharmacokinetic profile, contributing to a wider therapeutic window.

-

PROTACs: In the development of PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the linker are critical for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a building block for constructing these crucial linkers.

-

Nanoparticle Surface Modification: PEGylation of nanoparticles is a common strategy to improve their stability in biological fluids, reduce opsonization (the process of marking particles for phagocytosis), and prolong circulation time. This compound can be used to create a hydrophilic surface on nanoparticles, which can also serve as an attachment point for targeting ligands.

Quantitative Data on the Impact of PEG Linkers

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for short PEG linkers in ADCs and for the surface modification of nanoparticles. This data illustrates the general principles that apply to this compound.

Table 1: Impact of PEG Linker Length on ADC Properties

| Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG10) | Reference |

| In Vitro Cytotoxicity (IC50) | High Potency | ~4.5-fold reduction in potency | ~22-fold reduction in potency | |

| Circulation Half-life | Baseline | ~2.5-fold increase | ~11.2-fold increase | |

| In Vivo Tumor Growth Inhibition | Effective | Improved efficacy | Most ideal therapeutic ability | |

| Off-Target Toxicity | Baseline | Reduced | Significantly reduced (>4-fold) |

Note: The exact quantitative impact is highly dependent on the specific antibody, payload, and tumor model.

Table 2: Characterization of Nanoparticle Surface Modification with a PEG5 Linker

| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +25 ± 3 | |

| After Conjugation with PEG5-acid | 115 ± 7 | < 0.2 | +5 ± 2 | |

| After Deprotection (if applicable) | 118 ± 6 | < 0.2 | -30 ± 4 |

This table provides expected trends in physicochemical properties upon surface modification with a PEG5 linker.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Protein

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for efficient conjugation to primary amines on a protein.

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody)

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

Step 1: Activation of this compound

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS/Sulfo-NHS over this compound to the linker solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

-

Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application (a starting point is a 10 to 20-fold molar excess of the linker).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

-

Purify the conjugate to remove excess reagents and byproducts using a desalting column or size-exclusion chromatography equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of nanoparticles that have been pre-functionalized with primary amines.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

EDC hydrochloride

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: PBS, pH 7.4

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

-

Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.

Step 2: Conjugation to Nanoparticles

-

Disperse the amine-functionalized nanoparticles in the activated this compound solution. A 10-fold molar excess of the activated linker relative to the surface amine groups on the nanoparticles is a recommended starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

Step 3: Purification of PEGylated Nanoparticles

-

Purify the PEGylated nanoparticles from excess reagents by centrifugation, dialysis, or tangential flow filtration, depending on the nanoparticle size and stability.

-

Resuspend the purified nanoparticles in a suitable storage buffer.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to m-PEG5-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-5-acid (m-PEG5-acid), a discrete PEGylation reagent increasingly utilized in bioconjugation. We will delve into its core properties, applications, and the methodologies for its use, with a focus on providing actionable data and protocols for researchers in drug development and life sciences.

Introduction to this compound and PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. This modification has become a cornerstone in pharmaceutical development for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can lead to improved drug solubility, extended circulation half-life, reduced immunogenicity, and increased stability.[2][3]

This compound is a specific, monodisperse PEG linker with five ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. The methoxy group renders one end inert, while the carboxylic acid provides a reactive handle for conjugation, typically to primary amines. Its discrete length offers precise control over the linker's spacing and physicochemical properties, a critical aspect in the rational design of complex bioconjugates.[4][5]

Core Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in bioconjugation.

| Property | Value | Reference(s) |

| Chemical Formula | C12H24O7 | |

| Molecular Weight | 280.31 g/mol | |

| CAS Number | 81836-43-3 | |

| Appearance | Colorless to light yellow oil/liquid | |

| Solubility | Soluble in Water, DMSO, DCM, DMF, THF | |

| Storage Conditions | -20°C, sealed, away from moisture | |

| Reactive Group | Carboxylic Acid (-COOH) | |

| Inert Terminus | Methoxy (-OCH3) |

Applications in Bioconjugation

The defined structure of this compound makes it a versatile tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component, and PEG linkers like this compound are often employed to provide the necessary length, flexibility, and solubility for optimal ternary complex formation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen. The linker's properties influence the ADC's stability, solubility, and pharmacokinetic profile. PEGylation with linkers such as this compound can help to shield the hydrophobic drug, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation and improving in vivo performance.

Nanoparticle Functionalization

The hydrophilic nature of the PEG chain in this compound can be utilized to functionalize the surface of nanoparticles. This PEGylation can improve the biocompatibility of the nanoparticles, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.

Quantitative Data on the Effects of PEGylation

While specific quantitative data for this compound is often proprietary and application-dependent, the following tables summarize the general effects of PEGylation on key biopharmaceutical parameters. These values should be considered illustrative, and empirical testing is necessary for specific conjugates.

Table 4.1: Effect of PEGylation on Pharmacokinetics

| Parameter | Unconjugated Protein/Drug | PEGylated Conjugate | Reference(s) |

| Circulation Half-life | Minutes to hours | Hours to days (e.g., <30 min to >5 h for liposomes) | |

| Renal Clearance | High for small molecules | Significantly reduced | |

| Liver Uptake | Variable | Generally reduced |

Table 4.2: Impact of PEGylation on Physicochemical and Biological Properties

| Property | Effect of PEGylation | Reference(s) |

| Aqueous Solubility | Significant increase for hydrophobic molecules | |

| Immunogenicity | Generally reduced by masking antigenic epitopes | |

| Receptor Binding Affinity | May be reduced due to steric hindrance | |

| In Vitro Cytotoxicity (ADCs) | Can be reduced compared to the free drug, but specificity is increased | |

| PROTAC DC50/IC50 | Highly dependent on ternary complex formation; linker optimization is key (sub-nanomolar to micromolar range) |

Experimental Protocols

The primary method for conjugating this compound to biomolecules is through the reaction of its carboxylic acid group with primary amines, typically using carbodiimide chemistry (EDC/NHS).

Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol is recommended to minimize self-conjugation of proteins or other molecules that contain both carboxyl and amine groups.

Materials:

-

This compound

-

Protein with available primary amine groups (e.g., lysine residues)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in Activation Buffer (e.g., 10 mM).

-

Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 100 mg/mL each).

-

-

Activation of this compound:

-

To the this compound solution, add a molar excess of EDC and NHS/sulfo-NHS. A common starting point is a 2-10 fold molar excess of EDC and NHS over the this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.

-

-

Conjugation to the Protein:

-

Immediately after activation, the activated this compound solution can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.

-

Dissolve the protein to be conjugated in the Coupling Buffer.

-

Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (e.g., starting with a 10-fold molar excess of linker to protein).

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

-

Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Purify the PEGylated protein from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.

-

Characterization of the this compound Conjugate

Methods:

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

-

Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

-

Mass Spectrometry (LC-MS): To confirm the identity and determine the degree of PEGylation.

-

Activity Assays: To determine the biological activity of the conjugated molecule.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

Mechanism of PEGylation Benefits

Caption: PEGylation provides a hydrophilic shield, reducing immunogenicity and renal clearance.

Role of this compound in a PROTAC

Caption: this compound as a flexible linker in a PROTAC to facilitate ternary complex formation.

Conclusion

This compound is a valuable tool in modern bioconjugation, offering a balance of hydrophilicity, biocompatibility, and precise length for the rational design of therapeutics. Its application in ADCs, PROTACs, and nanoparticle systems demonstrates its potential to enhance the efficacy and safety of novel drug modalities. While the general benefits of PEGylation are well-documented, this guide emphasizes the importance of empirical optimization and thorough characterization to unlock the full potential of this compound in specific bioconjugation strategies.

References

- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m-PEG5-phosphonic acid, 1807512-39-5 | BroadPharm [broadpharm.com]

- 5. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]

The Versatility of PEG Linkers: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic use of Poly(ethylene glycol) (PEG) linkers is a cornerstone of modern bioconjugation and therapeutic development. These versatile molecules offer a powerful toolkit to enhance the efficacy, safety, and stability of a wide range of molecules, from proteins and peptides to nanoparticles and small-molecule drugs. This technical guide provides a comprehensive overview of the core applications of PEG linkers in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this critical technology.

Core Principles and Applications of PEG Linkers

Poly(ethylene glycol) is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] PEG linkers are chemically functionalized PEG molecules that act as spacers to connect two or more molecular entities.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve its physicochemical and pharmacological properties.[3]

The primary benefits of utilizing PEG linkers in research and drug development include:

-

Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules, preventing aggregation and improving formulation stability.[4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, extending their time in circulation.

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and subsequent immunogenic responses.

-

Enhanced Drug Delivery: In targeted therapies like antibody-drug conjugates (ADCs), PEG linkers can improve the pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without compromising stability.

These properties have led to the widespread application of PEG linkers in several key research areas:

-

Drug Delivery Systems: PEGylation is a well-established technique to improve the therapeutic index of drugs by optimizing their pharmacokinetic and pharmacodynamic properties.

-

Protein and Peptide Therapeutics: The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated proteins and peptides have been developed to treat a variety of diseases, including cancer, hepatitis, and chronic kidney disease.

-

Antibody-Drug Conjugates (ADCs): PEG linkers are crucial components in many ADCs, enhancing their stability and enabling the delivery of potent cytotoxic payloads to cancer cells.

-

Proteolysis-Targeting Chimeras (PROTACs): In this emerging therapeutic modality, PEG linkers connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the degradation of disease-causing proteins.

-

Nanoparticle Functionalization: PEG linkers are used to modify the surface of nanoparticles, creating a "stealth" layer that helps them evade the immune system and prolongs their circulation time for applications in drug delivery and diagnostics.

-

Diagnostics and Imaging: Functionalized PEG linkers can be attached to fluorescent dyes or other imaging agents to track and visualize biomolecules in living systems.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture (linear vs. branched), has a significant quantitative impact on the performance of the resulting conjugate. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

| Property | PEG Linker Length | Observation | Reference(s) |

| Hydrophilicity (HIC Retention Time) | Shorter | Longer retention time (more hydrophobic) | |

| Longer | Shorter retention time (more hydrophilic) | ||

| Aggregation (SEC Analysis) | Shorter | Higher percentage of aggregates | |

| Longer | Lower percentage of aggregates | ||

| Plasma Clearance | Shorter | Faster clearance | |

| Longer | Slower clearance | ||

| In Vivo Efficacy (Tumor Growth Inhibition) | 2 and 4 PEG units | 35-45% decrease in tumor weight | |

| 8, 12, and 24 PEG units | 75-85% reduction in tumor weight |

Table 2: Impact of PEG Linker on PROTAC Ternary Complex Formation

| Linker Type | Property | Observation | Reference(s) |

| Flexible (e.g., PEG) | Ternary Complex Stability | Can be less stable due to high flexibility. | |

| Degradation Efficiency | Highly dependent on achieving an optimal length. | ||

| Rigid (e.g., piperazine-based) | Ternary Complex Stability | Can pre-organize the molecule for more stable complex formation. | |

| Selectivity | May enhance selectivity by reducing conformational freedom. |

Visualizing Workflows and Pathways

Understanding the logical flow of experimental processes and the biological pathways affected by PEGylated therapeutics is crucial for rational design and interpretation of results.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.cancerconnect.com [news.cancerconnect.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Role of trastuzumab emtansine in the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG5-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-5-acid (m-PEG5-acid), a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, its role in PROTAC design and synthesis, and the experimental protocols necessary for the successful development and evaluation of this compound-containing PROTACs.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length, rigidity, and chemical composition of the linker can significantly influence the stability of this complex, as well as the overall physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability.

This compound: A Versatile Linker for PROTACs

This compound is a polyethylene glycol (PEG)-based linker that has gained popularity in PROTAC design. It consists of a methoxy-capped chain of five ethylene glycol units with a terminal carboxylic acid. This structure imparts several desirable properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H24O7 | Vendor Data |

| Molecular Weight | 280.31 g/mol | Vendor Data |

| Appearance | Colorless to light yellow oil or liquid | Vendor Data |

| Solubility | Soluble in DMSO, DMF, DCM, THF | Vendor Data |

| Terminal Functional Group | Carboxylic acid | Chemical Structure |

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, which can be a significant advantage for these often large and hydrophobic molecules. The terminal carboxylic acid provides a convenient handle for conjugation to a primary or secondary amine on either the POI ligand or the E3 ligase ligand via amide bond formation.

PROTAC Synthesis Using this compound

The synthesis of a PROTAC using an this compound linker typically involves a standard amide coupling reaction. The terminal carboxylic acid of the linker is activated and then reacted with an amine-functionalized binding moiety.

Alternatively, researchers can utilize pre-conjugated E3 ligase-linker building blocks, such as "Pomalidomide 4'-PEG5-acid" or "VH 032 amide-PEG5-acid". These commercially available reagents already have the E3 ligase ligand attached to the this compound linker, with the terminal carboxylic acid ready for coupling to the POI ligand. This approach can streamline the synthetic process.

PROTAC Synthesis Workflow

Data Presentation

| Parameter | Value | Description |

| Binding Affinity (POI) | 50 nM (Kd) | Dissociation constant for the binding of PROTAC-X to the target protein. |

| Binding Affinity (E3 Ligase) | 100 nM (Kd) | Dissociation constant for the binding of PROTAC-X to the E3 ligase. |

| DC50 | 25 nM | Concentration of PROTAC-X required to degrade 50% of the target protein. |

| Dmax | >95% | Maximum percentage of target protein degradation achieved with PROTAC-X. |

| Cellular Permeability (PAMPA) | Moderate | Ability of PROTAC-X to cross a synthetic membrane, predicting passive diffusion. |

| Metabolic Stability (Microsomes) | t1/2 = 60 min | Half-life of PROTAC-X when incubated with liver microsomes. |

| Plasma Half-life (in vivo) | 4 hours | Time taken for the concentration of PROTAC-X in plasma to reduce by half. |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an this compound containing PROTAC.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to a primary amine on a target protein ligand.

Materials:

-

This compound

-

Amine-containing POI ligand

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.5 equivalents) to the solution.

-

Add DIPEA (3 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Harvest the cells and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western Blot Experimental Workflow

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure target engagement and ternary complex formation in live cells.

For Target Engagement:

-

Cells are engineered to express the target protein as a fusion with NanoLuc® luciferase.

-

A fluorescent tracer that binds to the target protein is added to the cells.

-

The PROTAC is then added in increasing concentrations.

-

If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

-

The IC50 value for target engagement can be determined from the dose-response curve.

For Ternary Complex Formation:

-

The target protein is expressed as a NanoLuc® fusion, and the E3 ligase is expressed as a HaloTag® fusion.

-

A fluorescent HaloTag® ligand is added to label the E3 ligase.

-

The PROTAC is added, and if it facilitates the formation of the ternary complex, the NanoLuc®-fused target protein and the fluorescently labeled E3 ligase will be brought into close proximity, resulting in an increase in the BRET signal.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for any PROTAC, including those utilizing an this compound linker, is the hijacking of the ubiquitin-proteasome pathway.

PROTAC Mechanism of Action

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic nature can improve the solubility of the final PROTAC molecule, and its terminal carboxylic acid allows for straightforward conjugation chemistry. While specific, publicly available data for PROTACs utilizing this exact linker is limited, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this compound. The continued exploration of different linker compositions and lengths remains a critical aspect of optimizing the efficacy and drug-like properties of this promising therapeutic modality.

Methodological & Application

Application Notes and Protocols for m-PEG5-acid Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-acid (m-PEG-acid) linkers are valuable tools in bioconjugation, enabling the modification of proteins, peptides, and other molecules containing primary amines. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. This document provides detailed application notes and protocols for the conjugation of m-PEG5-acid to primary amines using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

This compound is a discrete PEG linker with a terminal carboxylic acid group that can be activated to react with primary amines, forming a stable amide bond.[1][2] Its hydrophilic nature helps to improve the solubility of the resulting conjugate in aqueous media.[1] This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder and an E3 ligase ligand.[3][4]

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H24O7 | |

| Molecular Weight | 280.32 g/mol | |

| CAS Number | 81836-43-3 | |

| Appearance | Colorless oil | |

| Solubility | Water, DMSO, DCM, DMF, THF | |

| Storage | -20°C, desiccated |

Principle of Conjugation

The conjugation of this compound to a primary amine is typically achieved through a two-step carbodiimide-mediated coupling reaction.

-

Activation of this compound: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Stabilization and Conjugation: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive ester then readily couples with a primary amine (-NH2) on the target molecule to form a stable amide bond.

The activation step is most efficient at a pH of 4.5-6.0, while the conjugation to the primary amine is optimal at a pH of 7.2-8.0.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), in an aqueous environment, and a general protocol for conjugation in an organic solvent.

Protocol 1: Aqueous Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol provides a step-by-step guide for the conjugation of this compound to BSA, a protein rich in primary amines from lysine residues.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns or size-exclusion chromatography (SEC) system

-

Reaction tubes

-

Spectrophotometer

Procedure:

Step 1: Preparation of Reagents

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a 10 mg/mL solution of BSA in Coupling Buffer.

-

Prepare a 10 mM stock solution of this compound in Activation Buffer.

-

Immediately before use, prepare fresh 100 mg/mL stock solutions of EDC and NHS in Activation Buffer.

Step 2: Activation of this compound

-

In a reaction tube, combine the this compound stock solution with EDC and NHS stock solutions. The recommended molar ratios can be optimized for your specific application (see Table 1).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated m-PEG5.

Step 3: Conjugation to BSA

-

Immediately add the activated m-PEG5 solution to the BSA solution. A typical starting molar ratio of activated linker to protein is 10:1 to 20:1.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature. Hydroxylamine will hydrolyze unreacted NHS esters, while Tris will react with them.

Step 5: Purification of the m-PEG5-BSA Conjugate

-

Purify the conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC). Equilibrate the column with Purification Buffer.

-

Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

-

Pool the fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

-

Confirm successful conjugation and assess the purity and degree of PEGylation using SDS-PAGE, mass spectrometry, and HPLC (see Characterization section below).

Table 1: Suggested Molar Ratios for this compound Activation and Conjugation

| Reagent | Molar Ratio (relative to this compound) | Purpose | Reference |

| EDC | 2-10 | Activation of the carboxyl group | |

| NHS/Sulfo-NHS | 2-10 | Stabilization of the activated intermediate | |

| Amine-Molecule | 0.1-1 (relative to linker) | Conjugation to the activated linker |

Protocol 2: General Organic Solvent Conjugation

This protocol is suitable for conjugating this compound to amine-containing small molecules that are soluble in organic solvents.

Materials:

-

This compound

-

Amine-containing molecule

-

EDC hydrochloride

-

NHS

-

Dry Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Flash chromatography system (e.g., with C18 silica)

Procedure:

-

Dissolve this compound (1 mmol) in 1.5 mL of dry DCM.

-

In separate vials, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 µL of DMSO.

-

Add the EDC and NHS solutions sequentially to the this compound solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Dissolve the amine-containing molecule (1.5 mmol) in a minimal amount of a suitable solvent and add it to the reaction mixture.

-

Add DIPEA (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the conjugate using flash chromatography.

Workflow Diagrams

Caption: Workflow for the aqueous conjugation of this compound to BSA.

Caption: General workflow for PROTAC synthesis using an this compound linker.

Characterization of Conjugates

Thorough characterization is crucial to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift. However, PEG-protein conjugates may run as broad bands due to the heterogeneity of PEGylation.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the exact mass of the conjugate and the degree of PEGylation. Intact mass analysis can confirm the addition of PEG units, while peptide mapping after enzymatic digestion can identify the specific amino acid residues that have been modified.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) are commonly used to assess the purity of the conjugate and separate different PEGylated species. In RP-HPLC, PEGylated peptides generally have longer retention times than their unmodified counterparts.

Application in PROTAC Development

This compound is frequently used as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The m-PEG5 linker connects the POI-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the POI.

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive EDC/NHS due to hydrolysis. - Incorrect buffer pH. - Competing nucleophiles in the buffer (e.g., Tris, glycine). | - Use fresh, high-quality EDC and NHS. - Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.0. - Use amine-free buffers such as MES and PBS. |

| Precipitation of Protein | - High degree of PEGylation leading to changes in solubility. - Denaturation of the protein. | - Optimize the molar ratio of this compound to the protein. - Perform the reaction at a lower temperature (4°C). |